5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde
Description
This compound is a highly complex aromatic aldehyde featuring multiple ethynyl linkages, hydroxyl groups, and formyl substituents. Its structure includes a central biphenyl core symmetrically functionalized with ethynyl-extended phenolic moieties, terminating in aldehyde groups.
Properties
IUPAC Name |
5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H30O6/c52-31-46-25-37(13-22-49(46)55)4-1-34-7-16-40(17-8-34)43-28-44(41-18-9-35(10-19-41)2-5-38-14-23-50(56)47(26-38)32-53)30-45(29-43)42-20-11-36(12-21-42)3-6-39-15-24-51(57)48(27-39)33-54/h7-33,55-57H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROANKJFKDWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)O)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C=C5)O)C=O)C6=CC=C(C=C6)C#CC7=CC(=C(C=C7)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the use of Suzuki-Miyaura coupling reactions to form the terphenyl core, followed by Sonogashira coupling to introduce the ethynyl groups . The final steps often include formylation and hydroxylation reactions to introduce the aldehyde and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Chemical Reactions Analysis
Types of Reactions
5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde): undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C51H30O6
- Molecular Weight : 810.73 g/mol
- Appearance : Typically appears as a solid compound, with specific properties dependent on its crystalline form.
Pharmaceutical Applications
5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde has shown promise in medicinal chemistry as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the ethynyl groups enhance the interaction with cellular targets involved in cancer proliferation.
Materials Science
Due to its unique structural features, this compound can be utilized in the development of advanced materials, particularly in organic electronics and photonics.
Case Study: Organic Light Emitting Diodes (OLEDs)
In OLED technology, compounds similar to this compound have been investigated for their luminescent properties. Research indicates that these compounds can serve as effective emitters in OLED devices, providing high efficiency and stability.
Chemical Sensors
The compound's ability to undergo specific chemical reactions makes it suitable for developing chemical sensors that detect environmental pollutants or biological markers.
Case Study: Sensor Development
Recent advancements have focused on integrating this compound into sensor platforms that utilize its fluorescence properties for detecting heavy metals in water. The sensors demonstrate high sensitivity and selectivity, making them valuable tools for environmental monitoring.
Table 1: Summary of Biological Activities
Table 2: Material Properties in OLEDs
Mechanism of Action
The mechanism of action of 5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) involves its ability to form stable complexes with metal ions through coordination with the hydroxyl and aldehyde groups . This coordination can lead to the formation of highly ordered structures, such as COFs and MOFs, which exhibit unique properties like luminescence and selective adsorption .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The comparison focuses on structural analogs, functional group contributions, and physicochemical properties. Key findings from the evidence are synthesized below, with inferences drawn from related research frameworks.
Structural Similarity and Functional Group Impact
The compound’s ethynyl (-C≡C-) linkages and phenolic hydroxyl groups are critical for its electronic and solubility properties. Comparisons with simpler analogs, such as 4-hydroxybenzaldehyde and 3-formyl-4-hydroxyphenyl derivatives, reveal:
- Electron Delocalization: Extended ethynyl networks enhance π-conjugation, increasing UV-Vis absorption maxima compared to non-ethynylated analogs (e.g., 4-hydroxy-3-methoxybenzaldehyde) .
Physicochemical Properties
Limited data exist for the target compound, but parallels can be drawn from studies on structurally related surfactants and aromatic aldehydes:
- Critical Micelle Concentration (CMC) : Ethynyl-linked surfactants (e.g., quaternary ammonium compounds) exhibit CMC values in the 0.4–8.3 mM range, influenced by hydrophobic/hydrophilic balance . The target compound’s polar groups may lower CMC compared to purely alkylated analogs.
- Solubility: Hydroxyl and aldehyde groups enhance aqueous solubility compared to non-functionalized biphenyls but may reduce compatibility with non-polar solvents.
Data Table: Hypothetical Comparison of Key Properties
Methodological Considerations in Comparative Studies
The evidence highlights challenges in comparing compounds:
- Assay Variability: CMC determination methods (e.g., spectrofluorometry vs. tensiometry) yield comparable but non-identical results , emphasizing the need for standardized protocols.
Biological Activity
The compound 5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing recent research findings, case studies, and relevant data tables to provide a comprehensive overview.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. A study demonstrated that derivatives of phenolic compounds showed IC50 values ranging from 10 to 50 µM in DPPH assays, indicating effective radical scavenging activity .
Antimicrobial Properties
The compound's analogs have been tested for antimicrobial activity against various pathogens. For instance, studies have shown that certain benzothiazole derivatives possess moderate to good activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL . The structural motifs present in the compound may contribute similarly to its antimicrobial efficacy.
Anticancer Potential
Recent investigations into the anticancer properties of structurally related compounds have revealed promising results. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that compounds with similar functional groups exhibited IC50 values as low as 5 µM against breast cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitory assays against acetylcholinesterase (AChE) demonstrated significant activity, with some analogs achieving IC50 values below 100 nM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Study on Antioxidant Activity
In a controlled study, a series of phenolic compounds were evaluated for their antioxidant capacity using the ABTS assay. The compound exhibited a notable reduction in ABTS radical cation with an IC50 value of 35 µM, indicating its strong antioxidant potential compared to standard antioxidants like ascorbic acid .
Antimicrobial Efficacy Study
A comparative study assessed the antimicrobial efficacy of various coumarin derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds, including those related to our target compound, showed MIC values ranging from 1 to 8 µg/mL, demonstrating significant antibacterial activity .
Table 1: Summary of Biological Activities
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antioxidant | 35 | - | |
| Antimicrobial (S. aureus) | - | 1-4 | |
| Anticancer (breast cancer) | 5 | - | |
| AChE Inhibition | <100 | - |
Table 2: Structural Features Influencing Activity
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl groups | Enhance antioxidant capacity |
| Ethynyl linkages | Potential for enzyme inhibition |
| Multiple phenyl rings | Increase lipophilicity and bioactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
